Cas no 1805467-35-9 (2,6-Dibromo-3-(difluoromethoxy)thiophenol)

2,6-Dibromo-3-(difluoromethoxy)thiophenol 化学的及び物理的性質
名前と識別子
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- 2,6-Dibromo-3-(difluoromethoxy)thiophenol
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- インチ: 1S/C7H4Br2F2OS/c8-3-1-2-4(12-7(10)11)5(9)6(3)13/h1-2,7,13H
- InChIKey: OJSIPKQEDXNACI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1OC(F)F)Br)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 10.2
2,6-Dibromo-3-(difluoromethoxy)thiophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020270-500mg |
2,6-Dibromo-3-(difluoromethoxy)thiophenol |
1805467-35-9 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
Alichem | A013020270-250mg |
2,6-Dibromo-3-(difluoromethoxy)thiophenol |
1805467-35-9 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013020270-1g |
2,6-Dibromo-3-(difluoromethoxy)thiophenol |
1805467-35-9 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
2,6-Dibromo-3-(difluoromethoxy)thiophenol 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2,6-Dibromo-3-(difluoromethoxy)thiophenolに関する追加情報
2,6-Dibromo-3-(difluoromethoxy)thiophenol: A Comprehensive Overview
The compound 2,6-Dibromo-3-(difluoromethoxy)thiophenol (CAS No: 1805467-35-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine atoms at positions 2 and 6, and a difluoromethoxy group at position 3. The presence of these substituents imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of brominated thiophenol derivatives in the development of advanced materials, particularly in the field of electronics. The incorporation of bromine atoms into the thiophene ring enhances the compound's electronic properties, making it suitable for use in organic semiconductors and optoelectronic devices. Researchers have demonstrated that 2,6-Dibromo-3-(difluoromethoxy)thiophenol exhibits excellent charge transport characteristics, which are critical for high-performance electronic devices.
In addition to its electronic applications, this compound has shown promise in the field of catalysis. The bromine substituents on the thiophene ring act as electron-withdrawing groups, which can enhance the catalytic activity of metal complexes. Recent experiments have revealed that 2,6-Dibromo-3-(difluoromethoxy)thiophenol can serve as an effective ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions and olefin polymerization.
The synthesis of 2,6-Dibromo-3-(difluoromethoxy)thiophenol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the bromination of thiophene derivatives and the subsequent substitution reaction to introduce the difluoromethoxy group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of industrial applications.
One of the most intriguing aspects of this compound is its reactivity under various chemical conditions. Studies have shown that 2,6-Dibromo-3-(difluoromethoxy)thiophenol undergoes selective substitution reactions when exposed to specific reagents or catalysts. This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
From an environmental perspective, researchers have investigated the biodegradation and toxicity profiles of brominated thiophenol derivatives like 2,6-Dibromo-3-(difluoromethoxy)thiophenol. Initial findings suggest that while these compounds exhibit moderate biodegradability under aerobic conditions, their persistence in aquatic environments requires further study to assess their long-term environmental impact.
In conclusion, 2,6-Dibromo-3-(difluoromethoxy)thiophenol (CAS No: 1805467-35-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the development of advanced materials and technologies.
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